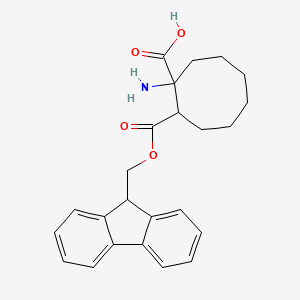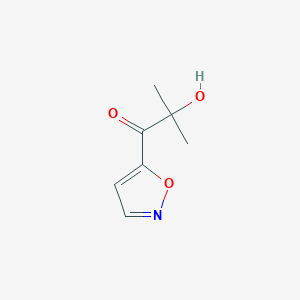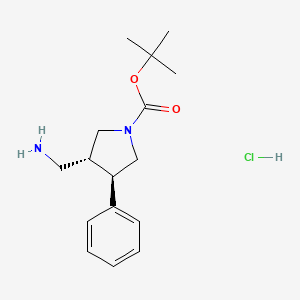
tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride: is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a phenyl group attached to a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base. The aminomethyl group can be introduced through reductive amination, while the phenyl group is typically added via a Grignard reaction or a similar organometallic approach.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Introduction of various substituents on the phenyl ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.
Biology: In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- tert-butyl (3R,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate;hydrochloride
- tert-butyl (3R,4R)-3-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate;hydrochloride
Uniqueness: The presence of the phenyl group in tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride distinguishes it from similar compounds, providing unique reactivity and interaction profiles. This makes it particularly valuable in applications where aromatic interactions are crucial.
特性
分子式 |
C16H25ClN2O2 |
|---|---|
分子量 |
312.83 g/mol |
IUPAC名 |
tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12;/h4-8,13-14H,9-11,17H2,1-3H3;1H/t13-,14+;/m1./s1 |
InChIキー |
IGPOHQWBEVOXSZ-DFQHDRSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



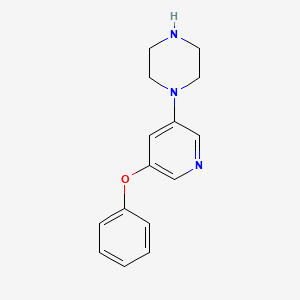
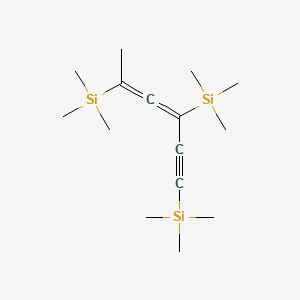
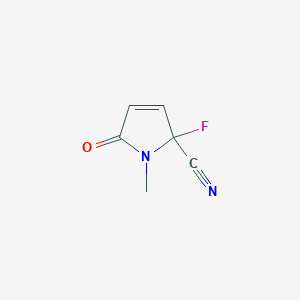
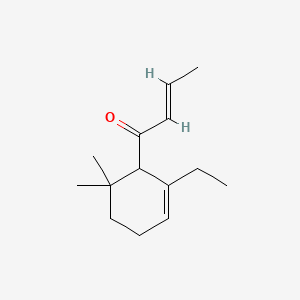
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
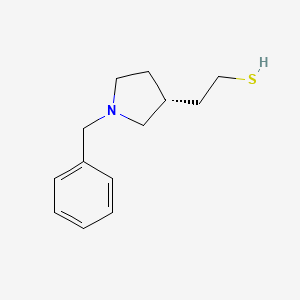
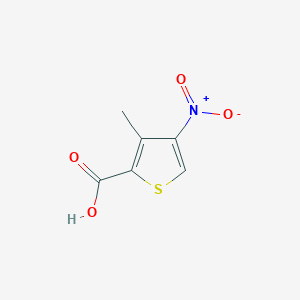
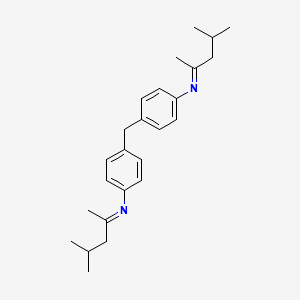
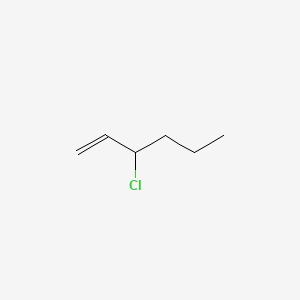
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
